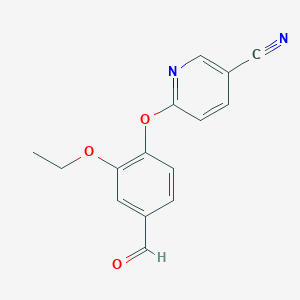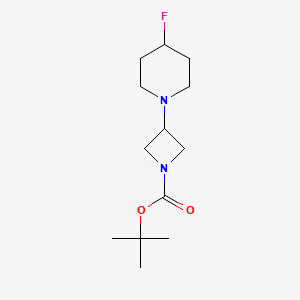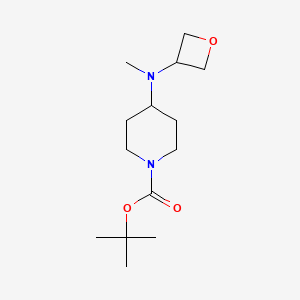![molecular formula C8H14O3 B1398084 5,9-Dioxaspiro[3.5]non-7-ylmethanol CAS No. 913696-30-7](/img/structure/B1398084.png)
5,9-Dioxaspiro[3.5]non-7-ylmethanol
Overview
Description
5,9-Dioxaspiro[3.5]non-7-ylmethanol is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.2 g/mol .
Molecular Structure Analysis
The molecular structure of 5,9-Dioxaspiro[3.5]non-7-ylmethanol is represented by the InChI string:InChI=1S/C8H14O3/c9-4-7-5-10-8 (11-6-7)2-1-3-8/h7,9H,1-6H2 . The Canonical SMILES representation is C1CC2 (C1)OCC (CO2)CO . Physical And Chemical Properties Analysis
The physical and chemical properties of 5,9-Dioxaspiro[3.5]non-7-ylmethanol include a molecular weight of 158.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass are both 158.094294304 g/mol . The Topological Polar Surface Area is 38.7 Ų . The compound has a Heavy Atom Count of 11 .Scientific Research Applications
Chemistry in Nature
- Spiro compounds like 1,7-dioxaspiro[5.5]undecane, related to 5,9-Dioxaspiro[3.5]non-7-ylmethanol, have been identified in the glandular secretion of various fruit flies. These compounds play a role in the emission of volatiles at mating time, demonstrating the biological importance of spiro compounds in insect communication and mating behaviors (Krohn et al., 1991).
Synthetic Chemistry and Characterization
- The synthesis and characterization of structurally related compounds like 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one provide valuable information for the structure analysis of complex compounds, including those similar to 5,9-Dioxaspiro[3.5]non-7-ylmethanol (Zhang et al., 2008).
Applications in Organic Synthesis
- Spiro compounds have been utilized in organic synthesis to create complex molecular structures. For example, the use of enolate ions and triethylsilyl enol ethers in reactions involving 5,9-dioxo-6-oxaspiro [3.5] non-7-enes, similar to 5,9-Dioxaspiro[3.5]non-7-ylmethanol, demonstrates the versatility of spiro compounds in synthesizing diverse molecular frameworks (Saalfrank & Hanek, 1988).
Biologically Active Compounds Synthesis
- Spiro compounds have been synthesized for potential biological activities. For instance, the synthesis of 1,4-dioxa-spiro[4.5]decane based ligands, which are structurally similar to 5,9-Dioxaspiro[3.5]non-7-ylmethanol, has led to the discovery of compounds with significant binding affinity and activity at certain receptors, highlighting the potential for developing therapeutics (Franchini et al., 2014).
Pheromone and Fragrance Chemistry
- In the field of pheromone and fragrance chemistry, spiroacetals similar to 5,9-Dioxaspiro[3.5]non-7-ylmethanol are significant. They are found in insect secretions and play crucial roles in communication and mating. The study of these compounds aids in understanding insect behavior and can potentially lead to the development of pest control methods (Francke & Kitching, 2001).
Safety And Hazards
properties
IUPAC Name |
5,9-dioxaspiro[3.5]nonan-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-4-7-5-10-8(11-6-7)2-1-3-8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPWRWDZGCZIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)OCC(CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,9-Dioxaspiro[3.5]non-7-ylmethanol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

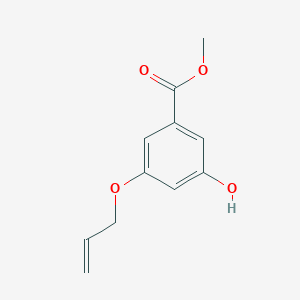
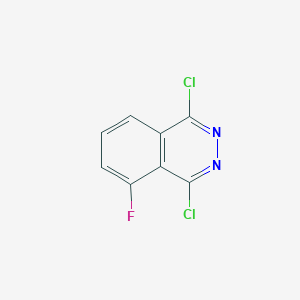
![1-cyclohexyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1398004.png)
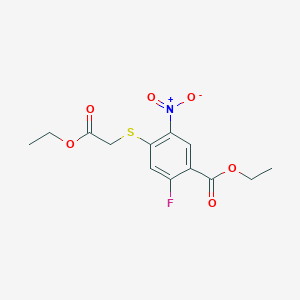
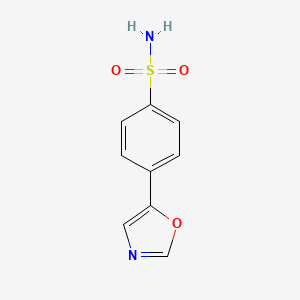
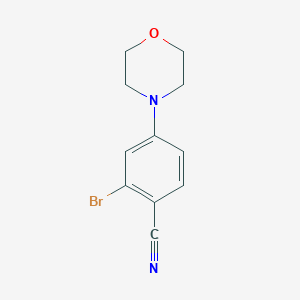
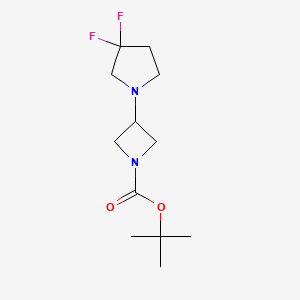
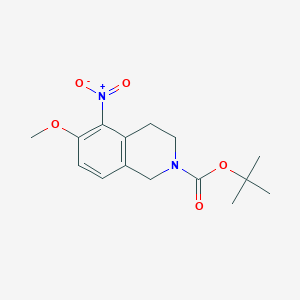
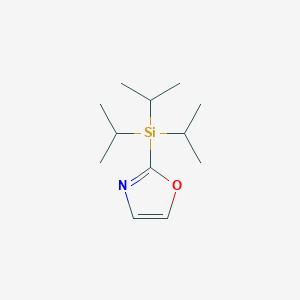
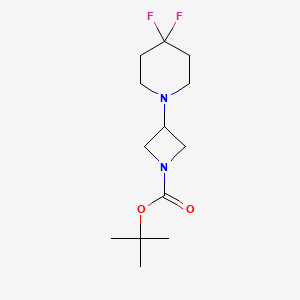
![Methyl 5-chloro-3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate](/img/structure/B1398016.png)
